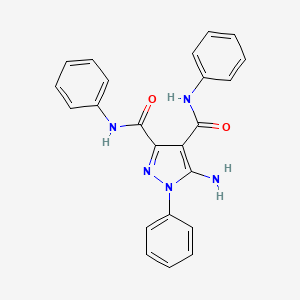
1H-Pyrazole-3,4-dicarboxamide, 5-amino-N,N',1-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3,4-dicarboxamide, 5-amino-N,N’,1-triphenyl- is a heterocyclic compound that features a pyrazole ring substituted with amino and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3,4-dicarboxamide, 5-amino-N,N’,1-triphenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-3,4-dicarboxamide, 5-amino-N,N’,1-triphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromoacetyl bromide in the presence of a base.
Major Products:
Oxidation: Formation of pyrazole-3,4-dicarboxylic acid derivatives.
Reduction: Formation of pyrazole-3,4-dicarboxamide derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1H-Pyrazole-3,4-dicarboxamide, 5-amino-N,N’,1-triphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3,4-dicarboxamide, 5-amino-N,N’,1-triphenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
- 1H-Pyrazole-3,5-dicarboxamide
- 3-Amino-1H-pyrazole-4-carboxamide hemisulfate
- 1H-Pyrazole, 3,5-dimethyl-1-phenyl-
Comparison: 1H-Pyrazole-3,4-dicarboxamide, 5-amino-N,N’,1-triphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Properties
CAS No. |
61457-38-3 |
|---|---|
Molecular Formula |
C23H19N5O2 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
5-amino-3-N,4-N,1-triphenylpyrazole-3,4-dicarboxamide |
InChI |
InChI=1S/C23H19N5O2/c24-21-19(22(29)25-16-10-4-1-5-11-16)20(23(30)26-17-12-6-2-7-13-17)27-28(21)18-14-8-3-9-15-18/h1-15H,24H2,(H,25,29)(H,26,30) |
InChI Key |
GHMIXZMOVDLRPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2C(=O)NC3=CC=CC=C3)C4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















